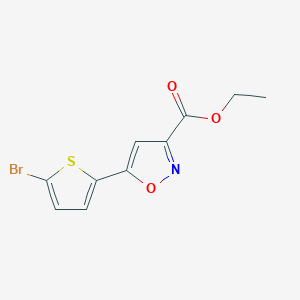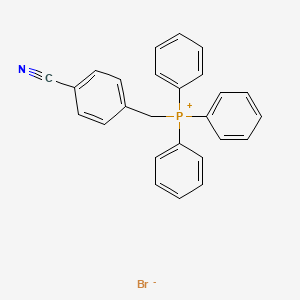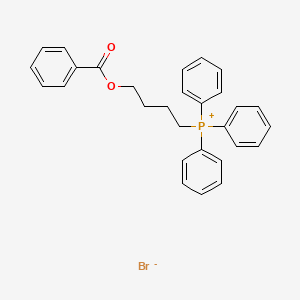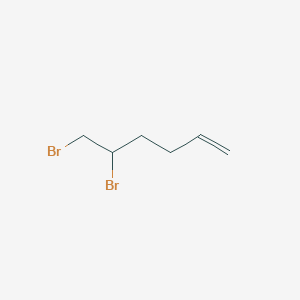
2,6-Dibromo-3,5-difluoroisonicotinic acid
Vue d'ensemble
Description
2,6-Dibromo-3,5-difluoroisonicotinic acid is an organic compound. It is also known as 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid . The molecular formula of this compound is C6HBr2F2NO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromo-3,5-difluoroisonicotinic acid are as follows :Applications De Recherche Scientifique
Cross-Coupling Reactions
2,6-Dibromo-3,5-difluoroisonicotinic acid and its derivatives are key players in cross-coupling reactions, a pivotal process in organic synthesis. For instance, its close relative, 2,6-dichloronicotinic acid, has been used in regioselective cross-coupling reactions with boronic acids. This process selectively yields substituted nicotinic acids, underlining the potential of halogenated nicotinic acids in synthetic chemistry (Houpis et al., 2010).
Electrocatalytic Carboxylation
Halogenated pyridines, including those structurally similar to 2,6-Dibromo-3,5-difluoroisonicotinic acid, have been utilized in electrocatalytic carboxylation reactions. An example is the transformation of 2-amino-5-bromopyridine into 6-aminonicotinic acid using carbon dioxide in ionic liquids. This innovative approach avoids the use of volatile and toxic solvents, highlighting the environmental and synthetic benefits of using halogenated pyridines in green chemistry (Feng et al., 2010).
Bifunctional Chelators
Related compounds, like 6-Hydrazinonicotinic acid (HYNIC), demonstrate the utility of halogenated nicotinic acids in medical applications, particularly as bifunctional chelators. These chelators are used to bind technetium for radiolabeling, crucial in diagnostic imaging. The varying coordination chemistry of these analogues with technetium is an area of significant interest, as it influences the efficacy and application of these compounds in medical diagnostics (Meszaros et al., 2011).
Organic Photovoltaics
Derivatives of 2,6-Dibromo-3,5-difluoroisonicotinic acid are also relevant in the synthesis of dyes for dye-sensitized solar cells. The synthesis of dithienothiophene-based dyes, which include dibromo derivatives, highlights the potential of these compounds in developing efficient and environmentally friendly solar cells (Kwon et al., 2011).
Optical Limiting Applications
Halogenated BODIPY dyes, such as 2,6-dibromo-3,5-distyrylBODIPY, have been studied for their optical limiting properties. Their strong reverse saturable absorption response, even in solution, suggests these compounds are suitable for optical limiting applications, potentially useful in protecting eyes and sensors from damage due to high-intensity light (Kubheka et al., 2017).
Propriétés
IUPAC Name |
2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQWDPUTSPOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376243 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,5-difluoroisonicotinic acid | |
CAS RN |
325461-60-7 | |
| Record name | 2,6-Dibromo-3,5-difluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)





![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)




